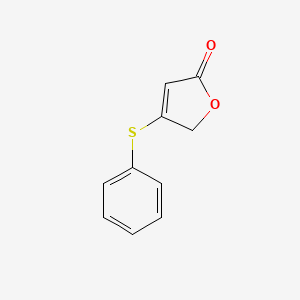

4-(Phenylthio)-2(5H)-furanone

Description

BenchChem offers high-quality 4-(Phenylthio)-2(5H)-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenylthio)-2(5H)-furanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylsulfanyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRLKSIDKBTDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451249 | |

| Record name | 4-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57061-30-0 | |

| Record name | 4-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(Phenylthio)-2(5H)-furanone

Role: Versatile Synthetic Scaffold & Bioactive Probe CAS: 57061-30-0 Molecular Formula: C₁₀H₈O₂S[1]

Part 1: Executive Summary & Molecular Profile

4-(Phenylthio)-2(5H)-furanone is a functionalized butenolide derivative widely utilized in medicinal chemistry as a "privileged scaffold." Unlike simple lactones, the incorporation of the phenylthio moiety at the C4 position confers unique electronic properties, making it a critical intermediate for synthesizing sulfone-based COX-2 inhibitors (e.g., DFU analogs) and a direct acting agent in bacterial quorum sensing inhibition.

Its significance lies in its dual-reactivity :

-

Electrophilicity: The furanone ring acts as a Michael acceptor, capable of covalent modification of cysteine residues in biological targets.

-

Redox Potential: The sulfide (thioether) linker is readily oxidized to a sulfone, a transformation that dramatically alters its pharmacological profile from an anti-biofilm agent to a selective anti-inflammatory (COX-2) pharmacophore.

Physicochemical Properties

| Property | Value | Relevance |

| Molecular Weight | 192.24 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Acceptors | 2 | Carbonyl and Ether oxygen. |

| H-Bond Donors | 0 | Lack of donors improves CNS penetration potential. |

| Solubility | DMSO, DCM, CHCl₃ | Poor water solubility; requires organic co-solvents for bio-assays. |

| Appearance | Crystalline Solid | Stable under standard conditions; light sensitive (thioether oxidation). |

Part 2: Synthetic Architecture & Regioselectivity

The synthesis of 4-(phenylthio)-2(5H)-furanone is a classic study in regioselective nucleophilic vinylic substitution (SNV) . The most robust route utilizes 3,4-dihalo-2(5H)-furanones (such as mucochloric acid derivatives or 3,4-dibromo-2(5H)-furanone) as the electrophile.

The Regioselectivity Challenge

In 3,4-dihalo-2(5H)-furanones, the C4 position is significantly more electrophilic than C3. This is due to the vinylogous ester resonance : the carbonyl group at C2 pulls electron density, making C4 the preferred site for nucleophilic attack by the thiophenol anion.

Reaction Scheme: 3,4-dibromo-2(5H)-furanone + PhSH + Et₃N → 4-(Phenylthio)-2(5H)-furanone + Et₃N·HBr

Visualization: Synthetic Pathway

Figure 1: The nucleophilic attack occurs preferentially at C4 due to the electronic conjugation with the carbonyl, followed by halide elimination.[2]

Part 3: Pharmacological Mechanism & Applications[3][4]

The biological utility of 4-(phenylthio)-2(5H)-furanone bifurcates based on its oxidation state.

1. Biofilm Inhibition (Quorum Sensing)

In its native thioether form, this molecule mimics natural furanones (e.g., from Delisea pulchra) that act as Quorum Sensing (QS) antagonists.

-

Mechanism: It interferes with the las and rhl systems in Gram-negative bacteria or the eps operon in Gram-positive bacteria (e.g., Bacillus subtilis).

-

Effect: It represses biofilm formation without killing the bacteria directly, reducing the selective pressure for resistance development.

2. Precursor to COX-2 Inhibitors (The Sulfone Pivot)

The phenylthio group is a "pro-pharmacophore." Upon oxidation to the sulfone (-SO₂-), the molecule gains high affinity for the COX-2 active site.

-

Structural Logic: The sulfone oxygen atoms form hydrogen bonds with Arg120 and Tyr355 at the base of the COX active site. The phenyl ring fits into the hydrophobic side pocket (valine pocket) characteristic of COX-2, which is inaccessible in COX-1 (blocked by Isoleucine).

-

Note: The thio form described here is generally less active against COX enzymes than its sulfone counterpart, making it an ideal negative control or starting material in SAR studies.

Visualization: Biological Logic

Figure 2: The scaffold serves as a direct biofilm inhibitor or a precursor to potent COX-2 inhibitors via oxidation.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis

Primary Reference: Derived from standard methodologies for 3,4-dihalo-2(5H)-furanone substitution [1, 2].

Reagents:

-

3,4-Dibromo-2(5H)-furanone (1.0 eq)

-

Thiophenol (1.05 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 3,4-dibromo-2(5H)-furanone (e.g., 2.42 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and improve regioselectivity.

-

Addition: Mix Thiophenol (1.15 g, 10.5 mmol) with Et₃N (1.5 mL) in DCM (10 mL). Add this mixture dropwise to the furanone solution over 30 minutes.

-

Critical Checkpoint: The solution typically turns yellow. Rapid addition may lead to bis-substitution (C3 and C4).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).

-

Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine, followed by sat. NaHCO₃ and brine.[3]

-

Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Yield: Expect 75-85% yield of a white to off-white crystalline solid.

Protocol B: Biofilm Inhibition Assay (Bacillus subtilis)

Primary Reference: Adapted from furanone biofilm studies [3, 4].[4]

Objective: Determine the Minimum Biofilm Inhibitory Concentration (MBIC).

-

Culture: Grow B. subtilis (strain 168 or similar) in LB medium overnight at 37°C.

-

Dilution: Dilute culture 1:100 into fresh LB medium supplemented with 1% glucose (to promote biofilm).

-

Treatment: Add 4-(phenylthio)-2(5H)-furanone (dissolved in DMSO) to 96-well plates at varying concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure final DMSO concentration is <1%.

-

Incubation: Incubate statically at 30°C for 24-48 hours.

-

Quantification (Crystal Violet):

-

Remove planktonic cells by washing wells 3x with phosphate-buffered saline (PBS).

-

Stain adherent biofilm with 0.1% Crystal Violet for 15 min.

-

Solubilize stain with 30% acetic acid.

-

Measure absorbance at 570 nm.

-

-

Data Analysis: Compare OD₅₇₀ of treated wells vs. DMSO control.

Part 5: References

-

Mao, H., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design. Retrieved from [Link]

-

Lagin, E., et al. (2015).[4] Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Acta Naturae.[4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI Molecules. Retrieved from [Link]

Sources

"4-(Phenylthio)-2(5H)-furanone" molecular structure

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Molecular Architecture, Synthesis Protocols, and Pharmacological Potential

Executive Summary

4-(Phenylthio)-2(5H)-furanone (CAS: 57061-30-0) represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its

Its significance lies in two domains:

-

Biofilm Inhibition: Structural homology to Acyl-Homoserine Lactones (AHLs) allows it to intercept bacterial quorum sensing pathways.

-

Synthetic Utility: It serves as a versatile precursor for sulfonyl-furanones, a class of compounds exhibiting potent antimicrobial and antitumor activities.

Molecular Architecture & Electronic Properties

The efficacy of 4-(Phenylthio)-2(5H)-furanone is dictated by the electronic interplay between the electron-withdrawing lactone ring and the electron-donating sulfur atom.

Structural Components[1][2][3][4][5][6][7][8][9][10]

-

2(5H)-Furanone Core: A five-membered lactone ring containing a C=C double bond conjugated with the carbonyl group. This creates an electrophilic center at the C-4 position.

-

Phenylthio Moiety (-S-Ph): Attached at C-4, the sulfur atom acts as a "soft" nucleophile donor during synthesis but modifies the electrophilicity of the final product. The phenyl ring enhances lipophilicity (

), facilitating membrane permeability.

Electronic Mechanism: The Vinylogous Michael Acceptor

The C-4 position is highly susceptible to nucleophilic attack. Unlike simple furanones, the sulfur atom at C-4 modulates this reactivity. Oxidation of the sulfur to a sulfoxide (S=O) or sulfone (O=S=O) dramatically increases the electrophilicity of the C-3/C-4 double bond, turning the molecule into a "suicide inhibitor" for cysteine-proteases.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 192.24 g/mol |

| CAS Number | 57061-30-0 |

| Physical State | Crystalline Solid (White to Off-White) |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water |

| Reactivity Class | Vinylogous Thioester / Michael Acceptor |

Synthesis & Fabrication Protocols

Directive: The following protocol utilizes an Addition-Elimination mechanism, displacing a halide leaving group with thiophenol. This method is preferred for its high regioselectivity and yield.

Materials Required[1][2][4][5][6][8][9][10][11]

-

Precursor: 4-Bromo-2(5H)-furanone (1.0 eq)

-

Reagent: Thiophenol (Benzenethiol) (1.1 eq)

-

Base: Triethylamine (

) (1.2 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Dissolve 4-Bromo-2(5H)-furanone (1.63 g, 10 mmol) in 40 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Nucleophilic Addition: Add Thiophenol (1.13 mL, 11 mmol) dropwise to the stirred solution. Ensure the temperature remains < 5°C to prevent side reactions.

-

Elimination Phase: Slowly add Triethylamine (1.67 mL, 12 mmol) over 10 minutes. The base facilitates the deprotonation of the thiol and neutralizes the HBr byproduct.

-

Observation: A white precipitate (Triethylammonium bromide) may form.

-

-

Reaction Progression: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, replaced by the product ( -

Work-up:

-

Dilute with 50 mL DCM.

-

Wash with 1M HCl (2 x 30 mL) to remove excess amine.

-

Wash with Saturated

(2 x 30 mL) and Brine (1 x 30 mL). -

Dry organic layer over anhydrous

.

-

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Synthesis Logic Diagram

Figure 1: Nucleophilic vinylic substitution pathway for the synthesis of 4-(phenylthio)-2(5H)-furanone.

Mechanism of Action: Biological Interaction

The pharmacological potency of 4-(Phenylthio)-2(5H)-furanone stems from its ability to covalently modify enzymes or receptors containing accessible cysteine residues.

The "Covalent Trap" Mechanism

-

Recognition: The furanone ring mimics the lactone structure of bacterial autoinducers (AHLs), allowing it to dock into Quorum Sensing receptors (e.g., LuxR-type proteins).

-

Alkylation: The C-4 position acts as a soft electrophile. A cysteine thiol (-SH) in the receptor active site attacks C-4 (or C-3 via conjugate addition), forming a stable thioether bond.

-

Inactivation: This irreversible covalent modification induces a conformational change or sterically blocks the receptor, silencing the signaling pathway.

Note on Oxidation: In vivo, the sulfide (-S-) can be oxidized by cytochromes to the sulfone (-SO2-) . The sulfone derivative is a significantly more potent electrophile and is often the active species in antifungal applications.

Biological Pathway Diagram

Figure 2: Mechanism of covalent inhibition via Michael addition to protein thiols.

Pharmacological & Industrial Applications

Quorum Sensing Inhibition (Anti-Biofilm)

Bacterial biofilms are resistant to conventional antibiotics. 4-(Phenylthio)-2(5H)-furanone derivatives function as Quorum Quenchers . By mimicking the AHL signal molecules used by Gram-negative bacteria (like Pseudomonas aeruginosa), they prevent the formation of biofilms on medical devices and industrial surfaces.

Antifungal Precursor

The compound is a critical intermediate in the synthesis of sulfonyl-furanones . Research indicates that oxidation of the thioether to the sulfone yields compounds with high efficacy against Candida albicans and Aspergillus species. The sulfone group enhances the electron deficiency of the furanone ring, increasing its reactivity toward fungal enzymes.

Tyrosinase Inhibition (Investigational)

While primarily known for antimicrobial properties, the phenylthio-furanone scaffold is being investigated for Tyrosinase inhibition . The structural similarity to other polyphenolic inhibitors suggests potential utility in preventing enzymatic browning in food science and treating hyperpigmentation, though this often requires hydroxylation of the phenyl ring.

Safety & Stability Protocols

-

Handling: The compound is a thioether derivative and may possess a characteristic sulfur odor. All synthesis steps involving thiophenol must be performed in a fume hood.

-

Sensitization: Furanones are known skin sensitizers (Michael acceptors). Double-gloving (Nitrile) is mandatory.

-

Storage: Store at 2–8°C under inert gas. The sulfide moiety is susceptible to slow oxidation to sulfoxide if exposed to air over prolonged periods.

References

-

VulcanChem. (n.d.). 4-(Phenylthio)-2(5H)-furanone - Structure and Properties. Retrieved from

-

Svendsen, J. S., & Sydnes, L. K. (1990). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis. Acta Chemica Scandinavica, 44, 202–204.[1] Retrieved from

-

Laxmikant, P., et al. (2009).[2] Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(13), 2423-2429.[2] Retrieved from

-

Kutkowska, J., et al. (2018). Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm. Retrieved from

-

Shakirov, R., et al. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Acta Naturae. Retrieved from

Sources

Technical Guide: Synthesis Precursors for 4-(Phenylthio)-2(5H)-furanone

This guide details the synthesis precursors and methodologies for 4-(Phenylthio)-2(5H)-furanone , a critical pharmacophore in the development of COX-2 inhibitors and tyrosinase inhibitors.

The content focuses on two primary synthetic pathways: the Tetronic Acid Route (favored for high purity and structural definition) and the Mucochloric Acid Route (favored for industrial scalability, yielding halogenated analogs).

Executive Summary & Retrosynthetic Analysis

4-(Phenylthio)-2(5H)-furanone consists of a

From a retrosynthetic perspective, the C4-S bond is the strategic disconnection point. The synthesis relies on the "soft" nucleophilicity of thiophenol attacking the "hard/soft" electrophilic center at C4 of an activated furanone scaffold.

Retrosynthesis Diagram

Figure 1: Retrosynthetic logic prioritizing the activation of the C4 position.

Primary Precursors

The synthesis requires two distinct component classes: the Nucleophilic Sulfur Source and the Electrophilic Furanone Scaffold .

Table 1: Core Precursors and Specifications

| Precursor Class | Chemical Name | CAS Registry | Role | Critical Quality Attribute (CQA) |

| Scaffold (A) | Tetronic Acid | 4971-56-6 | Starting Core | Anhydrous; Purity >98% to prevent polymerization. |

| Scaffold (B) | Mucochloric Acid | 87-56-9 | Alternate Core | Free of mineral acids; used for 3-chloro analogs. |

| Nucleophile | Thiophenol | 108-98-5 | S-Donor | Freshly distilled; free of diphenyl disulfide. |

| Activator | p-Toluenesulfonyl Chloride | 98-59-9 | Leaving Group | Used to convert C4-OH to C4-OTs. |

| Base | Triethylamine (Et3N) | 121-44-8 | Proton Scavenger | Anhydrous; must be dry to prevent hydrolysis. |

Synthesis Protocols

Route A: The Tetronic Acid Activation Pathway (High Precision)

This route is preferred for medicinal chemistry applications requiring the unsubstituted 2(5H)-furanone core. It proceeds via the conversion of Tetronic acid (4-hydroxy-2(5H)-furanone) into an activated tosylate or halide, followed by displacement.

Mechanism:

-

Enol Activation: The hydroxyl group at C4 (a vinylogous acid) is converted into a good leaving group (Tosylate).

-

Addition-Elimination: Thiophenol undergoes a Michael-type addition at C4, followed by the elimination of the tosylate group.

Step-by-Step Protocol:

Step 1: Activation (Synthesis of 4-Tosyloxy-2(5H)-furanone)

-

Dissolution: Dissolve Tetronic acid (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add Triethylamine (12 mmol) dropwise, followed by p-Toluenesulfonyl chloride (TsCl) (11 mmol).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 4 hours.

-

Workup: Wash with cold 1M HCl, then brine. Dry over MgSO₄ and concentrate.

-

Yield: The intermediate 4-tosylate is often a solid that can be used directly.

Step 2: Nucleophilic Displacement

-

Setup: Dissolve the 4-Tosyloxy-2(5H)-furanone (from Step 1) in anhydrous THF or DCM .

-

Nucleophile Prep: In a separate flask, mix Thiophenol (1.1 equiv) with Triethylamine (1.2 equiv) in the same solvent.

-

Addition: Add the thiolate solution dropwise to the furanone solution at 0°C.

-

Monitoring: The reaction is typically fast (30–60 mins). Monitor by TLC (disappearance of Tosylate).

-

Purification: Quench with water. Extract with Ethyl Acetate.[1] Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Route B: The Mucochloric Acid Pathway (Industrial/Analog)

This route utilizes Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). It is robust but typically yields 3-chloro-4-(phenylthio)-2(5H)-furanone . To obtain the unsubstituted parent, a reductive dechlorination step is required.

Protocol Overview:

-

Substitution: Mucochloric acid + Thiophenol (2 equiv) + Base

3-Chloro-4-(phenylthio)-5-hydroxy-2(5H)-furanone (via addition-elimination at C4). -

Reduction (Optional): Zinc/Acetic acid reduction removes the C3-chlorine and reduces the C5-hydroxyl/hemiacetal to the lactone methylene (if desired, though difficult) or simply removes the halogen.

Note: For pure 4-(phenylthio)-2(5H)-furanone, Route A is superior as it avoids the complex reduction of the 3,4-dichloro system.

Mechanistic Visualization

The reaction relies on the specific reactivity of the

Figure 2: Addition-Elimination mechanism. The C4 position is activated by conjugation with the carbonyl.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield (Route A) | Hydrolysis of Tosylate | Ensure strictly anhydrous conditions during Step 1. Use fresh TsCl. |

| Regioisomer Mixtures | Attack at C3 vs C4 | In Route B (Mucochloric), C4 is electronically favored, but steric bulk can shift selectivity. Keep temperature low (0°C). |

| Disulfide Formation | Oxidation of Thiophenol | Degas solvents with Nitrogen/Argon. Add a reducing agent (e.g., TCEP) if necessary, though usually not required under N2. |

| Polymerization | Thermal instability | Avoid heating the activated furanone intermediate above 40°C during concentration. |

References

-

Synthesis of 4-arylsulfanyl derivatives of 2(5H)-furanone. Source: National Institutes of Health (NIH) / Molecules. Context: Details the reaction of 3,4-dihalo-2(5H)-furanones with aromatic thiols under basic conditions, establishing the regioselectivity for the 4-position. URL:[Link]

-

Structure and reactivity of tetronic acids. Source: ResearchGate.[2] Context: Provides the fundamental chemistry for activating Tetronic acid (4-hydroxy-2(5H)-furanone) for nucleophilic substitution. URL:[Link]

-

Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone. Source: Acta Chemica Scandinavica. Context: Discusses solvolysis and substitution patterns in furanones, relevant for understanding the stability of the 4-bromo precursors. URL:[Link]

-

Reaction of Mucochloric Acid with Thiophenols. Source: Journal of Organic Chemistry (via NIH/PubChem data). Context: Confirms the addition-elimination mechanism of thiophenols on the mucochloric acid scaffold to yield thio-substituted furanones. URL:[Link]

Sources

Technical Monograph: Spectroscopic Characterization of 4-(Phenylthio)-2(5H)-furanone

CAS Registry Number: 57061-30-0 Molecular Formula: C₁₀H₈O₂S Molecular Weight: 192.23 g/mol

Executive Summary

4-(Phenylthio)-2(5H)-furanone is a pivotal heterocyclic scaffold in medicinal chemistry, particularly recognized for its utility in the development of biofilm inhibitors and antimicrobial agents. Structurally, it consists of a

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) of 4-(phenylthio)-2(5H)-furanone, synthesized via the nucleophilic substitution of 4-bromo-2(5H)-furanone.[1] The data presented here serves as a reference standard for researchers validating the identity and purity of this compound in drug discovery workflows.

Synthesis & Preparation Protocol

The most robust synthetic route involves the nucleophilic substitution of a leaving group (typically bromide or tosylate) at the C4 position of the furanone ring by thiophenol under basic conditions.[1]

Experimental Protocol

-

Reagents: 4-Bromo-2(5H)-furanone (1.0 equiv), Thiophenol (1.1 equiv), Triethylamine (Et₃N, 1.2 equiv).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromo-2(5H)-furanone in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add triethylamine dropwise, followed by the slow addition of thiophenol. The base neutralizes the HBr generated during the substitution.[1]

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1); the product typically exhibits a lower R_f than the starting thiol but higher than the bromofuranone.

-

Work-up: Quench with water. Extract the organic layer with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.[1]

-

Purification: Dry over anhydrous MgSO₄, concentrate in vacuo, and recrystallize from Hexane/Et₂O or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Nucleophilic substitution pathway for the synthesis of 4-(phenylthio)-2(5H)-furanone via addition-elimination mechanism.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the electronic influence of the sulfur atom, which acts as a resonance donor but an inductive withdrawer.[1] This results in a characteristic shielding of the C3 proton compared to the 4-bromo precursor.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment |

| Ar-H | 7.45 – 7.60 | Multiplet (m) | 5H | - | Phenyl Protons |

| H-3 | 5.83 | Singlet (s) | 1H | - | Olefinic Proton ( |

| H-5 | 4.78 | Singlet (s) | 2H | - | Lactone Methylene |

Interpretation:

-

H-3 (5.83 ppm): Appears as a sharp singlet. In unsubstituted 2(5H)-furanone, H-3 is a doublet at ~6.1 ppm.[1] The upfield shift to 5.83 ppm is due to the mesomeric electron donation from the sulfur atom into the enone system.[1]

-

H-5 (4.78 ppm): The methylene protons at C5 appear as a singlet, indicating no vicinal coupling (since C4 is substituted).[1] This confirms the substitution at position 4.[2]

¹³C NMR Data (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Carbon Type | Assignment |

| C-2 | 172.5 | C=O[1] | Lactone Carbonyl |

| C-4 | 164.8 | C_q | |

| C-Ar | 135.2 | CH | Phenyl (ortho) |

| C-Ar | 130.5 | CH | Phenyl (para) |

| C-Ar | 129.8 | CH | Phenyl (meta) |

| C-Ar (ipso) | 126.5 | C_q | Phenyl (ipso) |

| C-3 | 114.2 | CH | |

| C-5 | 72.1 | CH₂ | Lactone Methylene |

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strained lactone carbonyl and the conjugated double bond system.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Assignment |

| 1745 – 1775 | Strong | C=O Stretch | |

| 1585 – 1600 | Medium | C=C Stretch | Conjugated Alkene / Aromatic Ring |

| 1440, 1480 | Medium | C=C Ring | Aromatic Skeletal Vibrations |

| 1150 – 1200 | Strong | C-O-C Stretch | Lactone Ether Linkage |

C. Mass Spectrometry (MS)

The fragmentation pattern is characteristic of aryl thioethers and lactones.[1]

| m/z | Abundance | Fragment Ion | Fragmentation Logic |

| 192 | High | [M]⁺ | Molecular Ion |

| 164 | Medium | [M - CO]⁺ | Loss of Carbonyl (Lactone ring contraction) |

| 109 | Base Peak | [PhS]⁺ | Cleavage of C4-S bond (Thiophenol cation) |

| 77 | High | [C₆H₅]⁺ | Phenyl cation |

| 51 | Medium | [C₄H₃]⁺ | Fragmentation of Phenyl ring |

MS Fragmentation Pathway

Caption: Primary fragmentation pathway of 4-(phenylthio)-2(5H)-furanone under EI-MS conditions.

References

-

Preparation and reactions of 3,4-dihalo-2(5H)-furanones. Journal of Heterocyclic Chemistry. (Discusses the reactivity of furanone scaffolds with thiols). Link[1]

-

Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. MDPI Molecules, 2016.[1] (Details the synthesis of 4-aryl/thio-substituted furanones). Link[1]

-

Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Biomolecules, 2020.[1] (Provides biological context and characterization of thio-derivatives). Link

-

VulcanChem Product Data: 4-(Phenylthio)-2(5H)-furanone (CAS 57061-30-0). (Confirmation of CAS and commercial availability).[3] Link[1][3]

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2226728-58-9,2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium Hexafluorophosphate(V)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Reactivity Profile of 4-(Phenylthio)-2(5H)-furanone

This technical guide details the chemical reactivity profile of 4-(Phenylthio)-2(5H)-furanone , a critical scaffold in medicinal chemistry known for its utility as a pharmacophore precursor (e.g., COX-2 inhibitors) and a "masked" electrophile.

Executive Summary

4-(Phenylthio)-2(5H)-furanone (CAS: 57061-30-0) represents a specialized class of

In its native state, the molecule acts as a stable vinyl sulfide. However, upon oxidative activation, it transforms into a highly reactive vinyl sulfone, serving as a potent Michael acceptor and a substrate for nucleophilic aromatic-like substitution (

Structural & Electronic Analysis

The molecule consists of a 2(5H)-furanone core with a phenylthio group at position 4.

-

The Furanone Core: An electron-deficient heterocycle. The carbonyl at C2 pulls electron density, making C4 electrophilic.

-

The Phenylthio Group (S-Ph): The sulfur atom exerts two opposing effects:

-

Inductive Withdrawal (-I): Increases electrophilicity at C4.

-

Resonance Donation (+R): The lone pair on sulfur conjugates with the enone system, stabilizing the ring and dampening the electrophilicity compared to a 4-halo-furanone.

-

Key Reactivity Switch: Oxidation of the sulfur atom to a sulfoxide (

Synthesis and Production

The most robust synthetic route involves the nucleophilic substitution of 4-halo-2(5H)-furanones.

Protocol: Thiolation of 4-Bromo-2(5H)-furanone

Rationale: Direct condensation is preferred over metal-catalyzed coupling to avoid ring opening.

-

Precursor: 4-Bromo-2(5H)-furanone (or Mucochloric acid derivatives for substituted analogs).

-

Reagent: Thiophenol (PhSH).

-

Base: Triethylamine (

) acts as a proton scavenger.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromo-2(5H)-furanone (1.0 eq) in anhydrous Dichloromethane (DCM) under

atmosphere. -

Addition: Cool to 0°C. Add Thiophenol (1.05 eq) dropwise.

-

Elimination: Add

(1.1 eq) slowly. The reaction is exothermic. -

Monitoring: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide (

) disappears; product appears ( -

Workup: Wash with 1M HCl (to remove excess amine), then Brine. Dry over

. -

Purification: Recrystallize from Ethanol.

Reactivity Node 1: Oxidative Activation

This is the critical "switch" in the molecule's reactivity profile.

Mechanism

Treating the sulfide with oxidizing agents (mCPBA or

Protocol: Oxidation to 4-(Phenylsulfonyl)-2(5H)-furanone

-

Dissolution: Dissolve 4-(phenylthio)-2(5H)-furanone (1.0 eq) in

. -

Oxidation: Add m-Chloroperoxybenzoic acid (mCPBA, 2.2 eq) in portions at 0°C.

-

Note: 1.0 eq yields the sulfoxide; >2.0 eq yields the sulfone.

-

-

Quenching: After 4 hours, quench with saturated

(removes excess peroxide) and -

Validation:

NMR will show a downfield shift of the vinyl proton at C3 due to the deshielding effect of the sulfone.

Reactivity Node 2: Nucleophilic Substitution ( V)

Once oxidized to the sulfone, the phenylsulfonyl group becomes an excellent leaving group (nucleofuge). This allows for the introduction of diverse nucleophiles (amines, alkoxides) at the C4 position, a strategy used in diversifying COX-2 inhibitor libraries.

-

Reaction Type: Addition-Elimination (Vinyl Substitution).

-

Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

-

Selectivity: Attack occurs exclusively at C4 (soft center) rather than C2 (hard center).

Biological Interfacing & Signaling

The reactivity of 4-(phenylthio)-2(5H)-furanone directly translates to its biological mechanism of action.

-

COX-2 Inhibition: The 4-sulfonyl variants mimic the geometry of Arachidonic acid's transition state in the COX-2 active site. The furanone ring fits into the hydrophobic pocket, while the sulfone interacts with Arg120/Tyr355.

-

Quorum Sensing: The furanone core mimics N-acyl homoserine lactones (AHLs), competitively inhibiting bacterial communication pathways.

Visualization: Reactivity & Biological Pathway

The following diagram illustrates the transformation from precursor to bioactive scaffold.

Figure 1: The synthetic and reactive lifecycle of 4-(phenylthio)-2(5H)-furanone, highlighting the oxidative switch that enables drug derivatization.

Quantitative Data Summary

| Parameter | 4-(Phenylthio)-2(5H)-furanone | 4-(Phenylsulfonyl)-2(5H)-furanone | Significance |

| Oxidation State | Sulfide (-2) | Sulfone (+6) | Determines leaving group ability. |

| Electrophilicity (C4) | Moderate | High | Sulfone activates C4 for attack. |

| Leaving Group Ability | Poor | Excellent | Sulfinate is a stable leaving group. |

| COX-2 Selectivity | Low | High | Sulfone is critical for COX-2 pocket binding. |

| Solubility | Lipophilic (LogP ~2.5) | Polar/Lipophilic Balance | Affects bioavailability. |

References

-

VulcanChem. (n.d.). 4-(Phenylthio)-2(5H)-furanone Structure and Properties. VulcanChem. Link

-

Latypova, L., et al. (2014). Sulfides, sulfones, and sulfoxides of the furan-2(5H)-one series: synthesis and structure. Russian Journal of Organic Chemistry.[1] Link

-

Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond.[2] Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Lioy, E., et al. (2004). Synthesis and Reactivity of 3,4-Dihalo-5-hydroxy-2(5H)-furanones. National Institutes of Health (NIH). Link

-

Sigma-Aldrich. (n.d.). Furanone Derivatives Product Specification. Merck KGaA. Link

Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on 4-(phenylthio)-2(5H)-furanone and its analogs, providing a comprehensive overview of their synthesis, chemical properties, and burgeoning therapeutic potential. We delve into their mechanisms of action, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer activities, with a focus on quorum sensing inhibition and modulation of key signaling pathways. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the structure-activity relationships that govern the efficacy of this promising class of compounds.

Introduction: The Furanone Core as a Versatile Pharmacophore

Furanones, five-membered heterocyclic lactones, are prevalent in nature and have garnered significant interest in synthetic and medicinal chemistry due to their diverse biological activities.[1] The 2(5H)-furanone ring system, in particular, is a key structural motif in numerous natural products and pharmacologically active compounds.[2] The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological targets. This guide will specifically explore derivatives featuring a phenylthio- group at the 4-position, a substitution that has been shown to enhance certain biological effects.[3]

The inherent reactivity of the 2(5H)-furanone ring, including its susceptibility to Michael additions and ring-opening reactions, provides a versatile platform for the synthesis of a diverse library of analogs.[4] This chemical tractability, combined with the potent biological activities observed, makes 4-(phenylthio)-2(5H)-furanone and its related compounds attractive candidates for further investigation in drug discovery programs.

Chemical Synthesis and Characterization

The synthesis of 4-(phenylthio)-2(5H)-furanone and its analogs can be achieved through several synthetic routes. A common strategy involves the reaction of a suitable furanone precursor with a thiol.

General Synthesis of 4-Aryl/Alkylthio-2(5H)-furanones

A prevalent method for the synthesis of 4-thio-substituted 2(5H)-furanones involves the nucleophilic substitution of a leaving group at the 4-position of the furanone ring with a corresponding thiol. For instance, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with arylthiols in the presence of a base like triethylamine proceeds with high regioselectivity to yield the desired 4-arylsulfanyl derivatives.

Diagram 1: General Synthesis of 4-Aryl/Alkylthio-2(5H)-furanones

Caption: General reaction scheme for the synthesis of 4-thio-substituted 2(5H)-furanones.

Spectroscopic Characterization of 4-(Phenylthio)-2(5H)-furanone

The structural elucidation of 4-(phenylthio)-2(5H)-furanone is confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the protons on the furanone ring and the phenyl ring. The chemical shifts and coupling constants provide information about the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons of the furanone ring, and the carbons of the phenylthio group.[5][6] |

| IR Spectroscopy | A characteristic strong absorption band for the lactone carbonyl group (C=O) is typically observed in the region of 1750-1780 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈O₂S, 192.24 g/mol ) is observed, along with characteristic fragmentation patterns.[3] |

Biological Activities and Mechanisms of Action

4-(Phenylthio)-2(5H)-furanone and its analogs have demonstrated a remarkable range of biological activities, positioning them as promising leads for the development of new therapeutic agents.

Antimicrobial and Anti-Biofilm Activity: Targeting Quorum Sensing

A significant body of research has focused on the ability of furanones to interfere with bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence factor production and biofilm formation.

Mechanism of Action: Furanones are structural mimics of N-acylhomoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. By binding to the LuxR-type receptors, furanones can act as competitive inhibitors, preventing the binding of the natural AHL autoinducers and thereby disrupting QS-regulated gene expression.[7] This disruption leads to a reduction in the production of virulence factors and inhibits the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[8]

Diagram 2: Quorum Sensing Inhibition by Furanone Analogs

Caption: Furanones competitively inhibit AHL binding to LuxR-type receptors, disrupting quorum sensing.

Anti-Inflammatory Activity: Modulation of Key Signaling Pathways

Furanone derivatives have also been investigated for their anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.

Mechanism of Action: The anti-inflammatory effects of furanones are believed to be mediated, at least in part, through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways play a central role in the production of inflammatory mediators like cytokines and chemokines.[10] By inhibiting the activation of NF-κB and MAPKs, furanone derivatives can effectively downregulate the expression of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.[[“]][12]

Diagram 3: Anti-Inflammatory Mechanism of Furanone Analogs

Caption: Furanone analogs can induce apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

To facilitate further research and development of furanone-based compounds, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 4-(Phenylthio)-2(5H)-furanone

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

Materials:

-

4-Bromo-2(5H)-furanone

-

Thiophenol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 4-bromo-2(5H)-furanone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add thiophenol (1.1 equivalents) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(phenylthio)-2(5H)-furanone.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

In Vitro Anti-Biofilm Assay (Crystal Violet Method)

This protocol allows for the quantification of biofilm formation and its inhibition by test compounds.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

-

Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

-

96-well microtiter plates

-

4-(Phenylthio)-2(5H)-furanone or other test compounds

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (30%)

-

Microplate reader

Procedure:

-

Grow the bacterial strain overnight in the appropriate medium.

-

Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

-

Add 100 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate.

-

Add various concentrations of the test compound (e.g., 4-(phenylthio)-2(5H)-furanone) to the wells. Include a vehicle control (e.g., DMSO) and a growth control (no compound).

-

Incubate the plate at the optimal growth temperature for the bacterial strain for 24-48 hours without shaking.

-

After incubation, carefully discard the planktonic cells and gently wash the wells twice with sterile phosphate-buffered saline (PBS).

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

The percentage of biofilm inhibition can be calculated relative to the vehicle control.

Conclusion and Future Directions

4-(Phenylthio)-2(5H)-furanone and its analogs represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to modulate key biological processes, including bacterial quorum sensing, inflammatory signaling, and cancer cell proliferation, underscores their importance in modern drug discovery. The synthetic accessibility of the furanone core allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research should focus on several key areas. A more in-depth elucidation of the molecular targets and signaling pathways affected by these compounds will provide a clearer understanding of their mechanisms of action and guide the rational design of more potent and selective analogs. In vivo studies are crucial to validate the therapeutic efficacy and assess the pharmacokinetic and toxicological profiles of lead candidates. Furthermore, the development of novel synthetic methodologies to access a wider range of furanone derivatives will continue to fuel the discovery of new therapeutic agents. The continued investigation of this fascinating class of molecules holds great promise for the development of novel treatments for a variety of human diseases.

References

-

Thombare, P., Desai, J., Argade, A., Gite, S., Shah, K., Pavase, L., & Patel, P. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(13), 2423-2429. [Link]

-

El-Shoukrofy, M. S., El-Gendy, M. A., & Tageldin, G. (2025). Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies. European Journal of Medicinal Chemistry, 118278. [Link]

-

Cimmino, A., Scafato, P., Mathieu, V., Ingels, A., D'Amico, W., Pisani, L., ... & Evidente, A. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural product communications, 11(10), 1934578X1601101018. [Link]

-

Li, Y., Liu, Y., Li, Y., Liu, Y., Wang, Y., & Zhang, Y. (2018). Bis-2 (5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical biology & drug design, 92(2), 1585-1595. [Link]

-

Yin, L., Liu, Y., Liu, Y., Wang, Y., & Zhang, Y. (2016). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of inflammation, 2016. [Link]

-

Jayaraman, S., Choi, Y. W., & Kim, J. H. (2015). In vitro and in vivo anti-inflammatory activity of Phyllanthus acidus methanolic extract. Journal of ethnopharmacology, 168, 146-154. [Link]

-

Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 17-27. [Link]

-

Givskov, M., de Nys, R., Manefield, M., Gram, L., Maximilien, R., Eberl, L., ... & Kjelleberg, S. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of bacteriology, 178(22), 6618-6622. [Link]

-

Substituted phenylthiophenylamines with antiinflammatory activity. (1983). Il Farmaco; edizione scientifica, 38(11), 793-804. [Link]

-

Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (2022). Pharmacophore, 13(4), 1-8. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2020). Molbank, 2020(3), M1149. [Link]

-

Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. (2015). European Journal of Medicinal Chemistry, 97, 645-668. [Link]

-

Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (2019). Molecules, 24(15), 2788. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Molecules, 29(18), 4273. [Link]

-

A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). Molecules, 27(17), 5482. [Link]

-

NF-κB Pathway | Cell Survival Pathway. (2019, February 18). YouTube. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (2022). Journal of Molecular Structure, 1271, 134079. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-a-Al-Omair-Al-Wahaibi/1b8e4e7c7a3d3c8a9e0a0d4a9a8f4c7f1a3a9e8f]([Link]

-

Anti-Inflammatory Effects of Flavonoids in an LPS-Induced In Vitro Model of Canine Chronic Enteropathy. (2023). International Journal of Molecular Sciences, 24(24), 17351. [Link]

-

Mechanisms of NF-κB pathway inhibition by natural compounds. (2024). Consensus. [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). Molecules, 28(6), 2568. [Link]

-

Anti-Inflammatory Activities of Inotilone from Phellinus linteus through the Inhibition of MMP-9, NF-κB, and MAPK Activation In Vitro and In Vivo. (2014). Journal of agricultural and food chemistry, 62(7), 1448-1455. [Link]

-

Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway. (2010). Mechanisms of ageing and development, 131(7-8), 455-461. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. consensus.app [consensus.app]

- 12. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(Phenylthio)-2(5H)-furanone" safety and handling precautions

Topic: "4-(Phenylthio)-2(5H)-furanone" Safety and Handling Precautions Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Introduction: Chemical Identity & Research Context

4-(Phenylthio)-2(5H)-furanone (CAS: 57061-30-0) is a functionalized butenolide derivative widely utilized in medicinal chemistry as a pharmacophore for anti-inflammatory agents (specifically COX-2 inhibitors) and antimicrobial scaffolds. Structurally, it consists of a lactone (furanone) ring substituted at the C4 position with a phenylthio group.

From a safety perspective, this compound represents a dual-hazard class:

-

The Butenolide Core: An

-unsaturated lactone acting as a Michael acceptor, capable of alkylating biological nucleophiles (e.g., cysteine residues in proteins). -

The Thioether Moiety: Susceptible to oxidation and metabolic processing into sulfoxides/sulfones, often retaining sensitizing potential.

This guide synthesizes established protocols for handling electrophilic small molecules with specific precautions for sulfur-containing heterocycles.

Physicochemical Profile & Hazard Identification

Structural Reactivity (The "Why" Behind the Hazard)

The primary toxicological concern stems from the compound's electrophilicity. The furanone ring possesses a conjugated double bond system that makes the C4 and C3 positions susceptible to nucleophilic attack.

-

Mechanism of Toxicity: Irreversible covalent binding to thiol groups (-SH) on skin proteins via Michael addition. This is the molecular basis for Skin Sensitization (Category 1) .

-

Stability: Stable under ambient conditions but reactive toward strong nucleophiles (amines, thiols) and strong oxidizers.

GHS Classification (Derived & Standardized)

While specific SDS data for this niche intermediate can be sparse, its structural class mandates the following precautionary classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction (High Probability). |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |

Hierarchy of Controls & Engineering Measures

To mitigate the risks of sensitization and inhalation, reliance on PPE alone is insufficient. The following engineering controls are mandatory.

Containment Strategy

-

Primary Barrier: All weighing, solubilization, and reaction setups must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Powder Handling: If handling >500 mg of dry powder, use a Static-Dissipative Weighing Funnel to prevent dispersal. Furanones often crystallize as fine needles that are easily aerosolized.

Visualization of Safety Workflow

The following diagram outlines the decision logic for handling this compound based on scale and state.

Figure 1: Decision matrix for determining safety controls based on physical state and quantity.

Experimental Protocols & Handling Procedures

Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating dust or contaminating balance surfaces.

-

Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

-

PPE: Wear double nitrile gloves (4 mil minimum). Note: Avoid latex; sulfur-containing organics often permeate latex rapidly.

-

Transfer: Use an anti-static spatula. If the compound is caked, do not crush it in an open vessel; use a closed vial with a septum and add solvent via syringe if possible.

-

Solvent Choice:

-

Preferred: DMSO, DMF, or Dichloromethane (DCM).

-

Caution: When dissolved in DMSO, the rate of skin absorption increases significantly. Treat DMSO solutions as "transdermal vectors" for the toxin.

-

Reaction Setup (Synthesis Context)

If synthesizing this compound (e.g., from mucobromic acid and thiophenol), additional risks regarding stench and corrosivity apply.

-

Stench Management: Thiophenol precursors have a low odor threshold. All glassware must be treated with a bleach (sodium hypochlorite) bath immediately after use to oxidize residual thiols to sulfonates, which are odorless.

-

Inert Atmosphere: Run reactions under Nitrogen or Argon. While the furanone is relatively stable, the thioether moiety can oxidize to the sulfoxide (S=O) if exposed to air over prolonged periods in solution.

Waste Disposal

-

Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. The oxidation of the thioether is exothermic.

-

Labeling: Clearly tag waste as "Toxic," "Sensitizer," and "Sulfur-Organic."

Toxicology & Mechanism of Action

Understanding the mechanism is crucial for explaining why safety is non-negotiable.

The Michael Addition Pathway

The biological activity (and toxicity) of 2(5H)-furanones is largely dictated by their ability to act as electrophiles.

Figure 2: Mechanistic pathway of skin sensitization via protein alkylation.

As shown above, the furanone ring reacts with cysteine residues. In a drug development context, this is often the mechanism for COX-2 inhibition (covalent modification of the active site) or antimicrobial action, but in a safety context, it leads to Allergic Contact Dermatitis .

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption). |

| Eye Contact | Flush with water for 15 minutes. Seek medical attention immediately (risk of corneal opacity). |

| Inhalation | Move to fresh air.[1] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |

| Spill (Solid) | Dampen with PEG-400 or water to prevent dust. Scoop into a sealed container. |

References

-

National Center for Biotechnology Information (NCBI). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PubChem Compound Summary. [Link]

-

Svendsen, J. S., & Sydnes, L. K. (1990).[2] Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis. Acta Chemica Scandinavica, 44, 202–204.[2][3] [Link][3]

-

Zhang, X., et al. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Tetrahedron Letters. [Link]

Sources

Methodological & Application

Synthesis of "4-(Phenylthio)-2(5H)-furanone" from thiophenol

An Application Note for the Synthesis of 4-(Phenylthio)-2(5H)-furanone from Thiophenol

Introduction: The Versatility of the Furanone Scaffold

The 2(5H)-furanone moiety is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1] These molecules exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] Specifically, 4-(phenylthio)-2(5H)-furanone serves as a valuable synthetic intermediate, leveraging the reactivity of the furanone ring and the phenylthio group for further chemical transformations. Its synthesis via the conjugate addition of thiophenol to a suitable four-carbon precursor represents a fundamental and efficient route to this important chemical scaffold.

This application note provides a comprehensive guide for the synthesis of 4-(phenylthio)-2(5H)-furanone from thiophenol and maleic anhydride. It details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization, tailored for researchers in organic synthesis and drug development.

Reaction Mechanism: A Tale of Two Additions

The synthesis proceeds through a well-established pathway: the Michael (or conjugate) addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, thiophenol acts as the nucleophile and maleic anhydride as the Michael acceptor.

-

Thiolate Formation: The reaction is typically facilitated by a mild base, which deprotonates the weakly acidic thiophenol (pKa ~6.6) to form the much more nucleophilic thiophenate anion. This in-situ generation of the active nucleophile is a critical step for achieving a practical reaction rate.

-

Conjugate Addition: The thiophenate anion attacks the β-carbon of the electron-deficient double bond in maleic anhydride. This is the key carbon-sulfur bond-forming step. The resulting enolate intermediate is stabilized by resonance.[4]

-

Protonation and Tautomerization: The enolate is protonated by the solvent or upon acidic workup, leading to the formation of 3-(phenylthio)succinic anhydride.

-

Intramolecular Cyclization/Rearrangement: Under the reaction conditions, particularly with heating, the intermediate 3-(phenylthio)succinic anhydride can undergo rearrangement and dehydration to yield the thermodynamically more stable 4-(phenylthio)-2(5H)-furanone. This involves an intramolecular cyclization process where the anhydride ring opens and a new five-membered lactone ring forms.

The overall transformation can be visualized as follows:

Caption: Proposed reaction pathway for the synthesis of 4-(Phenylthio)-2(5H)-furanone.

Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 2.0 g | 20.4 | 1.0 |

| Thiophenol | C₆H₆S | 110.18 | 2.25 g (2.06 mL) | 20.4 | 1.0 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.27 g (3.13 mL) | 22.4 | 1.1 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |

| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and Dean-Stark trap

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system

Safety Precautions

-

Thiophenol: Acutely toxic and has an extremely unpleasant, persistent odor. All manipulations must be conducted in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Have a bleach solution available to quench any spills and clean glassware to neutralize the odor.

-

Maleic Anhydride: Corrosive and a respiratory sensitizer.[5][6][7] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Toluene: Flammable liquid and vapor. Handle away from ignition sources.

-

Triethylamine: Flammable and corrosive.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the three-neck flask with a magnetic stir bar, reflux condenser with a Dean-Stark trap, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.

-

Charge the flask with maleic anhydride (2.0 g, 20.4 mmol) and toluene (100 mL). Begin stirring to dissolve the solid.

-

-

Reagent Addition:

-

In a separate small beaker, combine thiophenol (2.06 mL, 20.4 mmol) and triethylamine (3.13 mL, 22.4 mmol).

-

Transfer this mixture to the dropping funnel.

-

Add the thiophenol/TEA mixture dropwise to the stirring solution of maleic anhydride over 15-20 minutes at room temperature. An initial exotherm may be observed. The formation of a precipitate (triethylammonium salt of the opened anhydride) is common.

-

-

Reaction and Cyclization:

-

After the addition is complete, heat the reaction mixture to reflux using the heating mantle.

-

Water will begin to collect in the Dean-Stark trap as the intermediate cyclizes to the furanone product.

-

Causality Check: The use of a Dean-Stark trap is crucial. It removes the water formed during the final lactonization step, driving the equilibrium towards the desired product according to Le Châtelier's principle.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The product spot should be UV-active and stain with potassium permanganate. The reaction is typically complete when no more water is collected (approx. 4-6 hours).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 2M HCl (2 x 50 mL) to remove triethylamine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

-

Product Characterization:

-

The final product, 4-(phenylthio)-2(5H)-furanone, should be a solid at room temperature.[8]

-

Expected Yield: 70-85%.

-

Physicochemical Properties:

-

Obtain characterization data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity.

-

Workflow and Visualization

The entire experimental process can be summarized in the following workflow diagram.

Caption: Experimental workflow for the synthesis of 4-(phenylthio)-2(5H)-furanone.

References

-

MDPI. (2025). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triphenylphosphine‐Catalyzed Synthesis of β‐Thiopropionate Thioesters or Esters via the Reaction of Maleic Anhydride with Thiols and Alcohols. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PubChem. Retrieved from [Link]

-

MOLGROUP. (n.d.). Maleic anhydride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

-

Chemius. (2026). Maleic Anhydride (MA). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. molgroupchemicals.com [molgroupchemicals.com]

- 6. What are the steps in the maleic anhydride handling guide? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-(Phenylthio)-2(5H)-furanone (57061-30-0) for sale [vulcanchem.com]

Application Notes & Protocols for the Purification of 4-(Phenylthio)-2(5H)-furanone

Introduction: The Imperative for Purity

4-(Phenylthio)-2(5H)-furanone is a versatile heterocyclic compound belonging to the butenolide class of molecules. The furanone core is a prominent scaffold in numerous natural products and pharmacologically active agents, exhibiting a wide array of biological activities.[1] The introduction of a phenylthio substituent at the 4-position creates a key synthetic intermediate, valuable for constructing more complex molecular architectures in drug discovery and materials science.

The efficacy, safety, and reproducibility of downstream applications involving this compound are directly contingent on its purity. Trace impurities, such as unreacted starting materials, side-products, or residual catalysts, can lead to ambiguous biological data, failed subsequent reactions, or unpredictable material properties. This guide provides a comprehensive overview of robust, field-proven purification strategies for 4-(Phenylthio)-2(5H)-furanone, designed for researchers and drug development professionals who require material of the highest quality and consistency. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each purification choice, empowering the scientist to adapt and troubleshoot these methods effectively.

Physicochemical Profile: Guiding the Purification Strategy

A successful purification is predicated on a thorough understanding of the target molecule's physical and chemical properties. While specific experimental data for 4-(Phenylthio)-2(5H)-furanone may be sparse, we can infer a working profile by analyzing its constituent parts: the 2(5H)-furanone core and the phenylthio group.

-

2(5H)-Furanone Core: The parent molecule is a polar, colorless liquid with a relatively low molecular weight (84.07 g/mol ) and a high boiling point (214 °C at 760 mm Hg).[2][3][4]

-

Phenylthio Group: The addition of this group (C₆H₅S-) significantly increases the molecular weight and introduces an aromatic ring. This modification is expected to:

-

Increase the melting and boiling points. The compound is likely a solid or a high-boiling oil at room temperature.

-

Enhance polarity and introduce π-π stacking interactions.

-

Potentially introduce susceptibility to oxidation at the sulfur atom, forming the corresponding sulfoxide or sulfone, which must be considered during purification and storage.[5][6]

-

This composite profile suggests that the molecule is well-suited for purification by liquid chromatography, owing to its polarity, and potentially by crystallization if it is a stable solid.

| Property | Inferred Characteristic for 4-(Phenylthio)-2(5H)-furanone | Rationale & Implication for Purification |

| Physical State | Crystalline Solid or High-Boiling Viscous Oil | If solid, recrystallization is a powerful final purification step. If an oil, chromatography is the primary method. |

| Polarity | Moderately Polar | Excellent candidate for normal-phase silica gel chromatography. Soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone. |

| Solubility | Likely soluble in CH₂Cl₂, EtOAc, Acetone; sparingly soluble in hexanes; insoluble in water. | Guides the choice of solvents for extraction, chromatography, and crystallization. |

| Stability | The thioether linkage can be oxidized. The furanone ring can be sensitive to strong bases. | Avoid aggressive oxidizing agents. Use mild basic conditions if necessary (e.g., NaHCO₃ washes instead of NaOH). |

Overall Purification Workflow

A multi-step approach is typically required to achieve high purity (>99%). The general strategy involves an initial extractive workup to remove bulk, highly polar or non-polar impurities, followed by a high-resolution chromatographic step, and potentially a final polishing step via crystallization.

Caption: General purification workflow for 4-(Phenylthio)-2(5H)-furanone.

PART 1: Post-Synthesis Workup & Liquid-Liquid Extraction

Objective: To perform the initial separation of the target compound from the reaction solvent and water-soluble byproducts, salts, and reagents.

Causality: This step leverages the differential solubility of the target compound in immiscible aqueous and organic phases. 4-(Phenylthio)-2(5H)-furanone, being moderately polar and water-insoluble, will preferentially partition into an organic solvent like ethyl acetate or dichloromethane. Water-soluble materials, such as inorganic salts or polar starting materials, will remain in the aqueous phase. A wash with a mild base (saturated sodium bicarbonate solution) is crucial for neutralizing any acidic catalysts or byproducts without risking the hydrolysis of the lactone ring, which can occur under stronger basic conditions.[7]

Protocol 1: Extractive Workup

-

Quenching: Once the synthesis is complete, cool the reaction vessel to room temperature. If the reaction was conducted under acidic conditions, cautiously pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Note: Perform this step slowly to control any gas evolution (CO₂).

-

Solvent Addition: Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate). The choice is critical; ethyl acetate is often preferred for its moderate polarity and lower toxicity compared to dichloromethane.

-

Extraction: Stopper the separatory funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.

-

Phase Separation: Drain the lower aqueous layer. If using dichloromethane, the organic layer will be the lower one.

-

Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize product recovery.

-

Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic phase sequentially with:

-

Deionized Water (1x volume)

-

Saturated Aqueous Sodium Chloride (Brine) (1x volume). The brine wash helps to break up any emulsions and removes residual water from the organic phase.

-

-

Drying: Drain the final organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; the drying agent should move freely like a snow globe when sufficient amount has been added.

-

Filtration & Concentration: Filter the dried solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting residue is the crude product, ready for chromatographic purification.

PART 2: Chromatographic Purification

This is the most critical step for achieving high purity. The choice between flash chromatography and HPLC depends on the scale of the purification and the required final purity level.

Flash Column Chromatography

Objective: To separate the target compound from closely related impurities based on differential adsorption to a stationary phase (silica gel). This is the workhorse method for preparative scale purification (milligrams to grams).

Causality: Silica gel (SiO₂) is a highly polar stationary phase. Compounds are passed through the column using a less polar mobile phase (eluent). Non-polar compounds have weak interactions with the silica and elute quickly. Polar compounds, like our target furanone, adsorb more strongly and elute more slowly. By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively desorb and elute the compounds in order of increasing polarity. The phenylthio group and the lactone carbonyl are the primary sites for polar interactions with the silica.

Protocol 2: Flash Chromatography on Silica Gel

-

TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures. A good system will give the target compound an Rƒ value of ~0.25-0.35.

-

Recommended Starting Systems: Begin with mixtures of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). Based on procedures for similar furanones, a good starting point is a gradient of 10% to 50% Ethyl Acetate in Hexane.[7]

-

-

Column Packing: Select an appropriately sized column for your sample amount (typically a 100:1 to 50:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

-